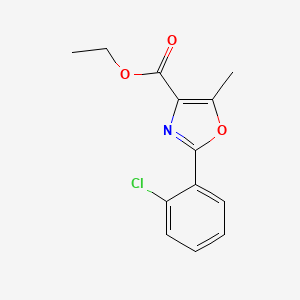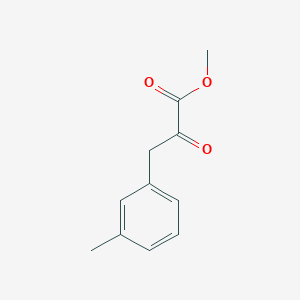![molecular formula C11H16O2Si B13688934 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,3-Dihydrobenzo[b][1,4]dioxin+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Chemistry
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for hydroxyl functionalities in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules, enhancing their stability and facilitating their study in various assays.
Medicine
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functionalities during chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethynyl]trimethylsilane
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene]-N-phenylhydrazinecarbothioamide
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Uniqueness
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group enhances its utility as a protecting group and a precursor in various synthetic applications.
Propriétés
Formule moléculaire |
C11H16O2Si |
|---|---|
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
2,3-dihydro-1,4-benzodioxin-6-yl(trimethyl)silane |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)9-4-5-10-11(8-9)13-7-6-12-10/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
XIHKRVGLNCANGP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC2=C(C=C1)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


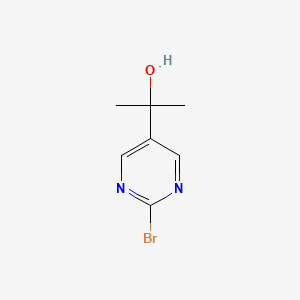

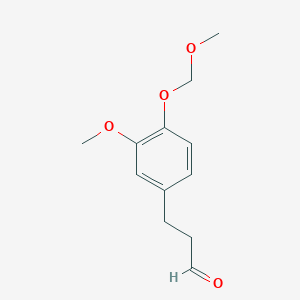
![(E)-3-Hydroxy-2-[2-[(2-hydroxy-1-naphthyl)methylene]hydrazino]quinazolin-4(3H)-one](/img/structure/B13688870.png)
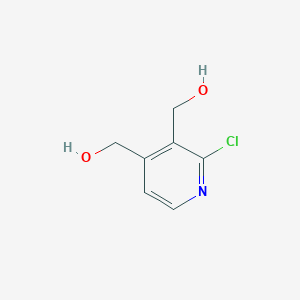
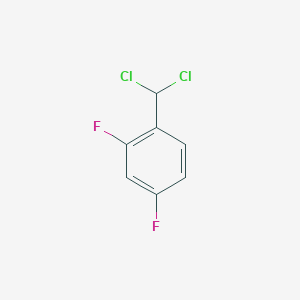

![2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688889.png)

